2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide 2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide
Brand Name: Vulcanchem
CAS No.: 21411-26-7
VCID: VC21219930
InChI: InChI=1S/C32H33NO5/c1-35-28-15-13-24(19-30(28)37-22-25-9-5-3-6-10-25)17-18-33-32(34)21-27-14-16-29(36-2)31(20-27)38-23-26-11-7-4-8-12-26/h3-16,19-20H,17-18,21-23H2,1-2H3,(H,33,34)
SMILES: COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Molecular Formula: C32H33NO5
Molecular Weight: 511.6 g/mol

2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide

CAS No.: 21411-26-7

Cat. No.: VC21219930

Molecular Formula: C32H33NO5

Molecular Weight: 511.6 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide - 21411-26-7

Specification

CAS No. 21411-26-7
Molecular Formula C32H33NO5
Molecular Weight 511.6 g/mol
IUPAC Name 2-(4-methoxy-3-phenylmethoxyphenyl)-N-[2-(4-methoxy-3-phenylmethoxyphenyl)ethyl]acetamide
Standard InChI InChI=1S/C32H33NO5/c1-35-28-15-13-24(19-30(28)37-22-25-9-5-3-6-10-25)17-18-33-32(34)21-27-14-16-29(36-2)31(20-27)38-23-26-11-7-4-8-12-26/h3-16,19-20H,17-18,21-23H2,1-2H3,(H,33,34)
Standard InChI Key RAQZRIDTCNQERH-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Canonical SMILES COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Introduction

2-[3-(Benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide is a complex organic compound characterized by its unique chemical structure, which includes multiple benzyloxy and methoxyphenyl groups attached to an acetamide backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes for this exact compound are not detailed in available literature, similar compounds often involve the following general steps:

  • Formation of the Acetamide Backbone: This can involve the reaction of an amine with an acyl chloride or anhydride.

  • Introduction of Benzyloxy Groups: Benzyloxy groups can be introduced through etherification reactions involving benzyl halides.

  • Introduction of Methoxyphenyl Groups: These groups can be incorporated through electrophilic aromatic substitution reactions using methoxybenzene derivatives.

Potential Biological Activities

While specific biological activities of 2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide are not well-documented, compounds with similar structures often exhibit potential in areas such as:

  • Antimicrobial Activity: Compounds with aromatic and ether functionalities can interact with microbial membranes or enzymes.

  • Anti-inflammatory Activity: The presence of phenyl and methoxy groups may contribute to interactions with inflammatory pathways.

  • Anticancer Properties: Similar compounds have shown cytotoxic effects against cancer cell lines by interacting with cellular targets involved in proliferation and metastasis.

Comparison with Similar Compounds

CompoundMolecular FormulaBiological Activity
N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamideC26H24N2O4Anticancer, antimicrobial
N-[4-(Benzyloxy)-3-methoxyphenethyl]-2-[3-(benzyloxy)-4-methoxyphenyl]acetamideC32H33NO5Potential therapeutic applications
2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamineC16H19NOPotential biological activities

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